molecular formula C11H14ClN B15317467 (1-(4-Chlorobenzyl)cyclopropyl)methanamine

(1-(4-Chlorobenzyl)cyclopropyl)methanamine

Cat. No.: B15317467
M. Wt: 195.69 g/mol
InChI Key: VEOXKCMCWDQROA-UHFFFAOYSA-N
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Description

(1-(4-Chlorobenzyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H14ClN and a molecular weight of 195.69 g/mol This compound features a cyclopropyl group attached to a methanamine moiety, with a 4-chlorobenzyl substituent on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chlorobenzyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chlorobenzyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of (1-(4-Chlorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(4-Chlorobenzyl)cyclopropyl)methanamine include other cyclopropylamines and benzylamines, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the 4-chlorobenzyl group, which imparts unique chemical and biological properties. This substituent can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H14ClN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2

InChI Key

VEOXKCMCWDQROA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Cl)CN

Origin of Product

United States

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